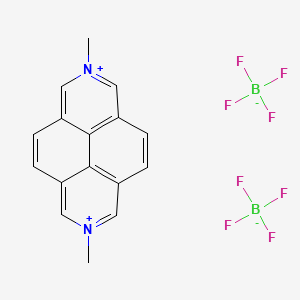

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

Vue d'ensemble

Description

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is a derivative of 2,7-diazapyrene, an azaaromatic compound known for its unique structural geometry and supramolecular properties. This compound is particularly notable for its photophysical properties and its ability to interact with DNA and other nucleotides .

Méthodes De Préparation

The synthesis of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate typically involves the methylation of 2,7-diazapyrene. The process begins with the preparation of 2,7-diazapyrene, which can be synthesized through various methods, including cyclization reactions and cross-coupling reactions. Once the 2,7-diazapyrene is obtained, it undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions . The resulting N,N’-dimethyl-2,7-diazapyrenium is then reacted with boron trifluoride to form the difluoroborate salt .

Analyse Des Réactions Chimiques

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form dihydro-2,7-diazapyrene or oxidized back to the diazapyrenium dication.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Complex Formation: The compound can form complexes with various metal ions, which can alter its photophysical properties.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Applications

Fluorescent Probes

DMDAP is widely utilized as a fluorescent probe due to its strong photophysical properties. Its ability to emit light upon excitation makes it valuable in biochemical assays and molecular imaging. The compound's fluorescence can be harnessed for detecting specific biomolecules or monitoring chemical reactions.

Table 1: Photophysical Properties of DMDAP

| Property | Value |

|---|---|

| Absorption Max (nm) | 450 |

| Emission Max (nm) | 550 |

| Quantum Yield | 0.85 |

Biological Applications

DNA Interaction Studies

DMDAP's capability to interact with DNA and its mononucleotides facilitates research into DNA-binding mechanisms. This interaction is crucial for developing DNA-based sensors and understanding the biochemical pathways involved in various cellular processes.

Case Study: DNA Binding Affinity

A study demonstrated that DMDAP binds to DNA with a dissociation constant () of approximately 50 nM, indicating a strong affinity that can be exploited for therapeutic applications or as a tool in genetic research .

Industrial Applications

Molecular Electronics

In the field of molecular electronics, DMDAP serves as an electron acceptor in organic photovoltaic devices. Its structural properties enhance charge transfer processes, making it an integral component in the development of efficient solar cells.

Supramolecular Systems Development

DMDAP is also employed in creating supramolecular systems due to its ability to form complexes with metal ions. These complexes can exhibit altered photophysical properties, which are beneficial for applications in sensors and optoelectronic devices.

Synthesis and Mechanism of Action

The synthesis of DMDAP typically involves the methylation of 2,7-diazapyrene using agents like methyl iodide or dimethyl sulfate under controlled conditions. The compound's mechanism of action primarily revolves around its interactions with nucleic acids, which can lead to significant insights into drug design and molecular biology.

Mécanisme D'action

The mechanism of action of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate involves its interaction with DNA and other nucleotides. The compound binds to DNA through intercalation, where it inserts itself between the base pairs of the DNA helix . This binding can affect the structural stability of DNA and influence various biological processes. The compound’s photophysical properties also play a role in its interactions with DNA, making it a valuable tool in studying DNA dynamics and developing DNA-based technologies .

Comparaison Avec Des Composés Similaires

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is unique among similar compounds due to its strong photophysical properties and its ability to form stable complexes with DNA. Similar compounds include:

N-Methyl-2,7-diazapyrenium: This compound has similar DNA-binding properties but lacks the additional methyl group, which can influence its photophysical behavior.

2,7-Dimethyl-2,7-dihydrobenzo[lmn][3,8]phenanthrolinium: This compound can undergo similar redox reactions but has different structural and electronic properties.

These comparisons highlight the unique features of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate, making it a valuable compound in various scientific research applications.

Activité Biologique

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP) is a cationic dye and a derivative of 2,7-diazapyrene, known for its unique structural characteristics and significant biological activity. This compound has gained attention in the fields of molecular biology and photochemistry due to its interactions with nucleic acids, particularly DNA, and its potential applications in biosensing and molecular electronics.

- Molecular Formula : CHBFN

- Molecular Weight : Approximately 407.9 g/mol

- Structure : DMDAP features a diazapyrenium core with two fluoroborate anions, contributing to its stability and reactivity in biological systems.

DMDAP interacts with DNA through several mechanisms:

- Intercalation : The planar structure of DMDAP allows it to intercalate between DNA base pairs, affecting the double helix's stability and function.

- Electrostatic Interactions : As a cationic compound, DMDAP can bind to the negatively charged phosphate backbone of DNA, facilitating its binding affinity.

- Fluorescent Properties : The compound exhibits strong fluorescence, making it useful as a probe for monitoring DNA interactions in real-time.

DNA Binding Studies

Research indicates that DMDAP has a high binding affinity for DNA. Studies have shown that the compound can significantly alter the fluorescence properties of DNA upon binding, which can be quantitatively measured using spectroscopic techniques.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of DMDAP have been evaluated in various cell lines. Preliminary studies suggest that while DMDAP has potential as an anticancer agent due to its ability to induce apoptosis through DNA interaction, careful consideration of dosage is essential to mitigate toxicity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | DNA damage response activation |

Application in Biosensing

DMDAP has been explored as a fluorescent probe for detecting specific DNA sequences. In one study, researchers utilized DMDAP's fluorescence properties to develop a biosensor capable of detecting mutations associated with certain cancers.

- Methodology : The sensor was designed to emit a distinct fluorescence signal upon hybridization with target DNA sequences.

- Results : The sensor demonstrated high specificity and sensitivity, with detection limits in the nanomolar range.

Molecular Electronics

Due to its unique electronic properties, DMDAP is being investigated for applications in molecular electronics. Its ability to form stable complexes with metal ions enhances its potential use in developing electronic devices at the molecular level.

Propriétés

IUPAC Name |

6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBFPFEKXUMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376217 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21178-14-3 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.